molecular formula C20H16N6O2 B11537437 methyl 4-[(E)-{2-[1-(naphthalen-1-yl)-1H-tetrazol-5-yl]hydrazinylidene}methyl]benzoate

methyl 4-[(E)-{2-[1-(naphthalen-1-yl)-1H-tetrazol-5-yl]hydrazinylidene}methyl]benzoate

Cat. No.: B11537437
M. Wt: 372.4 g/mol
InChI Key: CYGOFMJVFDNSER-FYJGNVAPSA-N
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Description

METHYL 4-[(E)-{2-[1-(NAPHTHALEN-1-YL)-1H-1,2,3,4-TETRAZOL-5-YL]HYDRAZIN-1-YLIDENE}METHYL]BENZOATE is a complex organic compound that features a naphthalene ring, a tetrazole ring, and a benzoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-[(E)-{2-[1-(NAPHTHALEN-1-YL)-1H-1,2,3,4-TETRAZOL-5-YL]HYDRAZIN-1-YLIDENE}METHYL]BENZOATE typically involves multiple steps. One common method includes the formation of the tetrazole ring through a cycloaddition reaction between an azide and an alkyne. The naphthalene ring is introduced via a Friedel-Crafts acylation reaction, and the benzoate ester is formed through esterification.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-[(E)-{2-[1-(NAPHTHALEN-1-YL)-1H-1,2,3,4-TETRAZOL-5-YL]HYDRAZIN-1-YLIDENE}METHYL]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the tetrazole or naphthalene rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

METHYL 4-[(E)-{2-[1-(NAPHTHALEN-1-YL)-1H-1,2,3,4-TETRAZOL-5-YL]HYDRAZIN-1-YLIDENE}METHYL]BENZOATE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its use as a drug candidate or a pharmacophore in medicinal chemistry.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of METHYL 4-[(E)-{2-[1-(NAPHTHALEN-1-YL)-1H-1,2,3,4-TETRAZOL-5-YL]HYDRAZIN-1-YLIDENE}METHYL]BENZOATE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition or activation of specific biochemical processes, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 4-[(E)-{2-[1-(NAPHTHALEN-1-YL)-1H-1,2,3,4-TETRAZOL-5-YL]HYDRAZIN-1-YLIDENE}METHYL]BENZOATE is unique due to its combination of a naphthalene ring, a tetrazole ring, and a benzoate ester group

Properties

Molecular Formula

C20H16N6O2

Molecular Weight

372.4 g/mol

IUPAC Name

methyl 4-[(E)-[(1-naphthalen-1-yltetrazol-5-yl)hydrazinylidene]methyl]benzoate

InChI

InChI=1S/C20H16N6O2/c1-28-19(27)16-11-9-14(10-12-16)13-21-22-20-23-24-25-26(20)18-8-4-6-15-5-2-3-7-17(15)18/h2-13H,1H3,(H,22,23,25)/b21-13+

InChI Key

CYGOFMJVFDNSER-FYJGNVAPSA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=N/NC2=NN=NN2C3=CC=CC4=CC=CC=C43

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=NNC2=NN=NN2C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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